molecular formula C12H11ClF3N3OS B2478710 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396807-49-0

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2478710
CAS No.: 1396807-49-0
M. Wt: 337.75
InChI Key: KTRVLCDOEZOQBX-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C12H11ClF3N3OS and its molecular weight is 337.75. The purity is usually 95%.
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Biological Activity

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic derivative of benzothiazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClF3N3OC_{18}H_{17}ClF_3N_3O, with a molecular weight of approximately 393.9 g/mol. Its structure includes a chlorobenzo[d]thiazole moiety, a methylamino group, and a trifluoroethyl acetamide structure, which contribute to its unique biological properties.

Property Value
Molecular FormulaC₁₈H₁₇ClF₃N₃O
Molecular Weight393.9 g/mol
Structural FeaturesChlorobenzo[d]thiazole, Methylamino, Trifluoroethyl Acetamide

Antimicrobial Properties

Research indicates that thiazole-containing compounds often exhibit antimicrobial properties. For instance, studies on related structures have shown effectiveness against various pathogenic bacteria and fungi. The presence of the thiazole ring in this compound suggests potential antimicrobial activity, likely through interference with microbial metabolic processes or cell wall synthesis .

Anticancer Activity

Compounds similar to This compound have demonstrated anticancer properties in various studies. For example, derivatives containing thiazole or thiophene groups have been reported to inhibit cancer cell proliferation in vitro. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
  • Cellular Interaction : The compound may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to This compound :

  • Antimicrobial Evaluation : A study demonstrated that thiazole derivatives exhibited concentration-dependent antimicrobial activity against various bacterial strains including Pseudomonas aeruginosa and Mycobacterium tuberculosis .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., SH-SY5Y) indicated that certain thiazole derivatives showed significant cytotoxic effects, suggesting that the target compound may also possess similar properties .
  • Comparative Studies : Research comparing various thiazole derivatives found that structural modifications significantly impacted their biological activities, indicating the importance of specific functional groups present in the target compound .

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3OS/c1-19(5-9(20)17-6-12(14,15)16)11-18-10-7(13)3-2-4-8(10)21-11/h2-4H,5-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRVLCDOEZOQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC(F)(F)F)C1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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